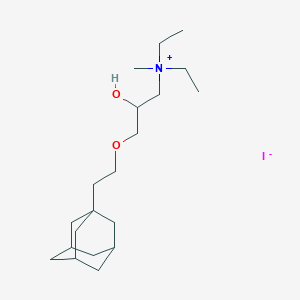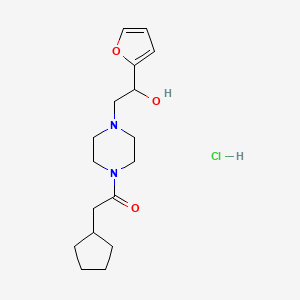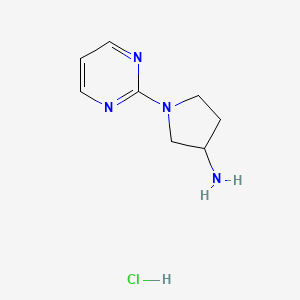
3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide is a useful research compound. Its molecular formula is C20H38INO2 and its molecular weight is 451.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview of Adamantane-based Compounds
Adamantane-based compounds, such as 3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide, have garnered attention in scientific research due to their unique structural properties. These compounds exhibit potential across a variety of applications, including the development of pharmaceuticals, materials science, and environmental remediation.
Applications in Pharmaceuticals
Research into adamantane-based scaffolds, including compounds related to the one , highlights their significance in developing treatments for neurodegenerative diseases. For instance, adamantane derivatives such as amantadine and memantine are currently utilized for treating conditions like Alzheimer's and Parkinson's diseases. Their pharmacological profiles suggest that modifications to the adamantane core, as seen in various synthetic derivatives, could enhance efficacy against these diseases (Dembitsky, Gloriozova, & Poroikov, 2020).
Role in Chemical Synthesis
The synthesis and chemical properties of adamantylated nucleic bases and related compounds reveal the versatility of adamantane derivatives in chemical synthesis. These substances have been explored for creating highly effective and selective drugs, showcasing the role of adamantane structures in enhancing the activity and specificity of pharmaceutical agents (Shokova & Kovalev, 2013).
Environmental Applications
In environmental sciences, adamantane derivatives are studied for their potential as adsorbents for heavy metal ions. This research is driven by the need for more effective and environmentally friendly methods of removing pollutants from water sources. The structural properties of adamantane-based compounds, such as their ability to form stable chelates with metal ions, make them promising candidates for this application (Ahmad, Manzoor, & Ikram, 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl]-diethyl-methylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38NO2.HI/c1-4-21(3,5-2)14-19(22)15-23-7-6-20-11-16-8-17(12-20)10-18(9-16)13-20;/h16-19,22H,4-15H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCUICPZCCADNG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC(COCCC12CC3CC(C1)CC(C3)C2)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2552244.png)
![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2552245.png)
![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)

![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)



![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)


![N'-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2552263.png)
![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)
![4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2552266.png)
